molecular formula C12H10N2O4 B8796661 methyl 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

methyl 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B8796661
M. Wt: 246.22 g/mol
InChI Key: VWIVHTAPBGSFBE-UHFFFAOYSA-N
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Patent
US07560571B2

Procedure details

To a suspension of 1.62 g (40.63 mmol) of 60% sodium hydride in mineral oil in 100 cm3 of tetrahydrofuran is added dropwise over 25 minutes, at a temperature in the region of 20° C. under an argon atmosphere, a mixture of 5.87 g (19.35 mmol) of 1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene and 3.7 cm3 (38.7 mmol) of methyl isocyanoacetate dissolved in 150 cm3 of tetrahydrofuran. After stirring for 5 hours at a temperature in the region of 20° C., the reaction mixture is taken up in a mixture of 100 cm3 of water and 200 cm3 of ethyl acetate. The organic phase is washed with twice 100 cm3 of water and 150 cm3 of saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give 5.3 g of a brown oil, which is purified by flash chromatography [eluent: dichloromethane]. After concentrating the fractions under reduced pressure, 2.12 g of methyl 3-(4-nitrophenyl)-1H-pyrrole-2-carboxylate are obtained in the form of a yellow solid; M.W.=246, IE: m/z=246 M+, m/z=214 [M-CH3OH]+.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CC1C=CC(S(/[CH:13]=[CH:14]/[C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=2)(=O)=O)=CC=1.[N+:24]([CH2:26][C:27]([O:29][CH3:30])=[O:28])#[C-:25]>O1CCCC1.O.C(OCC)(=O)C>[N+:21]([C:18]1[CH:17]=[CH:16][C:15]([C:14]2[CH:13]=[CH:25][NH:24][C:26]=2[C:27]([O:29][CH3:30])=[O:28])=[CH:20][CH:19]=1)([O-:23])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.87 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.7 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 hours at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over 25 minutes, at a temperature in the region of 20° C. under an argon atmosphere
Duration
25 min
WASH
Type
WASH
Details
The organic phase is washed with twice 100 cm3 of water and 150 cm3 of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=C(NC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 111.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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